alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide
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Overview
Description
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide is a synthetic organic compound characterized by the presence of an aziridine ring, a chlorophenyl group, and a butyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Butyl Side Chain: The butyl side chain can be attached through a nucleophilic substitution reaction, where a butyl halide reacts with the aziridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Alcohol derivatives
Substitution: Various substituted chlorophenyl derivatives
Scientific Research Applications
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of aziridine-containing compounds with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Beta-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide
- Gamma-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide
Uniqueness
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide is unique due to the specific positioning of the chlorophenyl and butyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological or material properties compared to its analogs.
Properties
CAS No. |
116383-17-6 |
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Molecular Formula |
C17H23ClN2O2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(3-methylbutyl)-4-oxobutanamide |
InChI |
InChI=1S/C17H23ClN2O2/c1-12(2)7-8-19-17(22)15(20-9-10-20)11-16(21)13-3-5-14(18)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H,19,22) |
InChI Key |
CFFXKQUUYKGPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
Origin of Product |
United States |
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